molecular formula C11H18N4O3 B12244630 Ethyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12244630
M. Wt: 254.29 g/mol
InChI Key: IGUPGOGNVXWIBQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with oxadiazole precursors. One common method involves the reaction of ethyl piperazine-1-carboxylate with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate is unique due to its specific combination of the piperazine and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

ethyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C11H18N4O3/c1-3-17-11(16)15-6-4-14(5-7-15)8-10-12-9(2)13-18-10/h3-8H2,1-2H3

InChI Key

IGUPGOGNVXWIBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NO2)C

Origin of Product

United States

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